
Ile-Ile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucine-Isoleucine (Ile-Ile) is a dipeptide composed of two isoleucine molecules Isoleucine is an essential α-amino acid used in the biosynthesis of proteins It contains an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain with a branch
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ile-Ile can be achieved through peptide bond formation between two isoleucine molecules. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the isoleucine residues are sequentially added to a solid support, with each coupling step followed by deprotection and washing steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ile-Ile can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.
Substitution: Substitution reactions can introduce different functional groups into the dipeptide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .
Wissenschaftliche Forschungsanwendungen
Ile-Ile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Ile-Ile involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various cellular processes. For example, it can modulate protein synthesis and degradation pathways, impacting muscle metabolism and recovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine-Isoleucine (Ala-Ile): A dipeptide composed of alanine and isoleucine.
Leucine-Isoleucine (Leu-Ile): A dipeptide composed of leucine and isoleucine.
Valine-Isoleucine (Val-Ile): A dipeptide composed of valine and isoleucine.
Uniqueness of Ile-Ile
This compound is unique due to its specific structural and conformational properties, which influence its self-assembly behavior and interactions with other molecules. Compared to other dipeptides, this compound exhibits distinct self-assembly patterns and stability in various solvents .
Eigenschaften
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIOZZGJNOEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874380 |
Source


|
| Record name | ILE-ILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Isoleucyl-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
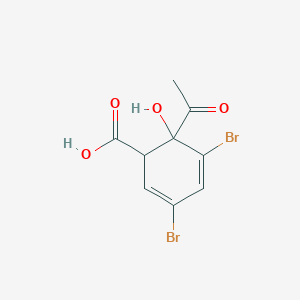
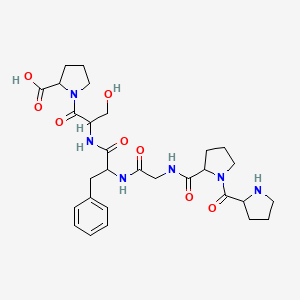
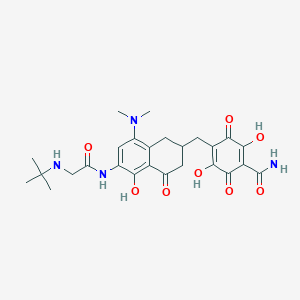
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
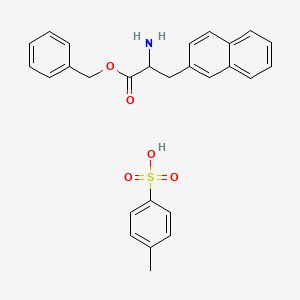
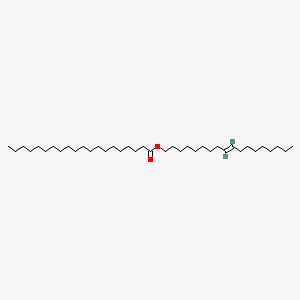
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
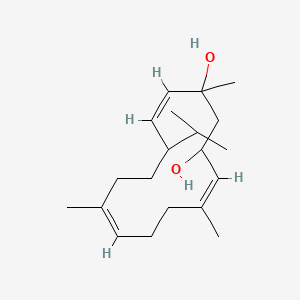
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
